Cas no 7168-12-9 (2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-prop-2-en-1-ylacetamide)

2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-prop-2-en-1-ylacetamide structure
7168-12-9 structure
Product Name:2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-prop-2-en-1-ylacetamide
Numero CAS:7168-12-9
MF:C17H20N6O2S
MW:372.444701194763
CID:1753853
PubChem ID:5243758
Update Time:2025-04-21

2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-prop-2-en-1-ylacetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-prop-2-en-1-ylacetamide
    • acetamide, 2-[[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]-N-2-propen-1-yl-
    • N-Allyl-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
    • acetamide, 2-[[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]-N-2-propen-1-yl-; N-Allyl-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
    • DTXSID80412763
    • AKOS003762931
    • 2-({5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide
    • 7168-12-9
    • STK307141
    • 2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
    • N~1~-ALLYL-2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-FURYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
    • Inchi: 1S/C17H20N6O2S/c1-4-7-18-15(24)11-26-17-20-19-16(14-9-12(2)22(3)21-14)23(17)10-13-6-5-8-25-13/h4-6,8-9H,1,7,10-11H2,2-3H3,(H,18,24)
    • Chiave InChI: UTNQBIKICKWNJF-UHFFFAOYSA-N
    • Sorrisi: S(CC(NCC=C)=O)C1=NN=C(C2C=C(C)N(C)N=2)N1CC1=CC=CO1

Proprietà calcolate

  • Massa esatta: 372.1371
  • Massa monoisotopica: 372.13684508g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 8
  • Complessità: 496
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 116Ų

Proprietà sperimentali

  • Densità: 1.34
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.665
  • PSA: 90.77
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd